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Compound of Interest

Compound Name: ethyl citronellate

Cat. No.: B1614930 Get Quote

A Comparative Analysis of Synthetic Routes to Ethyl Citronellate

Ethyl citronellate, a valuable fragrance and flavor compound with a characteristic fruity-rosy

scent, can be synthesized through various chemical and enzymatic pathways. This guide

provides a comparative analysis of three primary synthetic routes originating from citronellol,

citronellal, and dihydromyrcene. The performance of each route is evaluated based on yield,

reaction conditions, and potential environmental impact, supported by experimental data from

scientific literature.

Overview of Synthetic Routes
Three main strategies for the synthesis of ethyl citronellate are explored:

Route 1: Direct Esterification of Citronellol. This is a straightforward approach involving the

reaction of citronellol with an ethylating agent, typically ethanol, under acidic or enzymatic

catalysis.

Route 2: Oxidation of Citronellal followed by Esterification. This two-step route utilizes

citronellal as the starting material, which is first oxidized to citronellic acid and then esterified

with ethanol.

Route 3: From Dihydromyrcene via Hydroboration-Oxidation and Esterification. This multi-

step synthesis starts with the less functionalized precursor, dihydromyrcene, which is

converted to citronellol before esterification.
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Comparative Data
The following tables summarize the quantitative data for each synthetic route. Data for ethyl
citronellate is prioritized, but in its absence, data for the closely related citronellyl acetate is

used as an analogue to provide a reasonable comparison.

Table 1: Synthesis of Ethyl Citronellate via Direct Esterification of Citronellol

Method Catalyst
Reaction
Time

Temperat
ure (°C)

Yield (%) Purity (%)
Referenc
e

Chemical

Synthesis

(Fischer

Esterificati

on)

Sulfuric

Acid

Several

hours
Reflux

~60-70

(estimated)

Moderate

to High

General

Knowledge

Enzymatic

Synthesis

Novozym®

435

(immobilize

d lipase)

4 hours 35

>95 (for

citronellyl

oleate)

>90 [1][2]

Enzymatic

Synthesis

Pseudomo

nas

fluorescens

lipase

24 hours 40

87 (for

citronellyl

acetate)

High [3][4]

Table 2: Synthesis of Ethyl Citronellate via Citronellal
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Step Reaction
Catalyst/
Reagent

Reaction
Time

Temperat
ure (°C)

Yield (%)
Referenc
e

1

Oxidation

of

Citronellal

to

Citronellic

Acid

Supported

Gold (Au)

catalyst /

O₂

Not

specified
80 >90 [5][6]

1

Oxidation

of

Citronellal

to

Citronellic

Acid

Pinnick

Oxidation

(NaClO₂,

NaH₂PO₄)

Not

specified

Not

specified
High [7]

2

Esterificati

on of

Citronellic

Acid

Acid

catalyst

(e.g.,

H₂SO₄) /

Ethanol

Several

hours
Reflux

High

(estimated)
[7]

Table 3: Synthesis of Ethyl Citronellate via Dihydromyrcene

Step Reaction Reagents Yield (%) Reference

1

Hydroboration-

Oxidation of

Dihydromyrcene

1. BH₃-THF 2.

H₂O₂, NaOH

High (typical for

hydroboration)
[8]

2
Esterification of

Citronellol
See Table 1 See Table 1 -

Experimental Protocols
Route 1: Direct Esterification of Citronellol
a) Chemical Synthesis: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

citronellol (1 equivalent), absolute ethanol (a large excess, e.g., 5-10 equivalents), and a

catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

Reaction: Heat the mixture to reflux with stirring for several hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up: After cooling, quench the reaction by slowly adding a saturated solution of sodium

bicarbonate until the effervescence ceases.

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or

ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude ethyl citronellate can be

purified by fractional distillation.

b) Enzymatic Synthesis using Novozym® 435

Reaction Setup: In a flask, combine citronellol (1 equivalent), ethyl acetate (as both acyl

donor and solvent, or ethanol), and immobilized lipase Novozym® 435 (typically 5-10% by

weight of the substrates).[1]

Reaction: Incubate the mixture at a controlled temperature (e.g., 35-40°C) with constant

shaking for the specified reaction time.[1][2]

Recovery: Separate the immobilized enzyme by filtration for potential reuse.

Purification: Remove the excess solvent/unreacted starting materials under reduced

pressure to obtain the crude ethyl citronellate. Further purification can be achieved by

chromatography if necessary.

Route 2: Oxidation of Citronellal and Esterification
a) Oxidation of Citronellal to Citronellic Acid (Pinnick Oxidation)

Reaction Setup: In a reaction vessel, dissolve citronellal in a suitable solvent (e.g., t-butanol).

[7]
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Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) and

a proton source like sodium dihydrogen phosphate (NaH₂PO₄) in water.[7]

Reaction: Slowly add the aqueous solution of sodium chlorite to the solution of citronellal at

room temperature. Stir the mixture vigorously.

Work-up and Purification: After the reaction is complete, perform an appropriate work-up

involving quenching and extraction to isolate the citronellic acid.

b) Esterification of Citronellic Acid

Follow the Fischer esterification protocol described in Route 1a, using citronellic acid as the

starting material instead of citronellol.[7]

Route 3: From Dihydromyrcene
a) Hydroboration-Oxidation of Dihydromyrcene to Citronellol

Hydroboration: Under an inert atmosphere (e.g., nitrogen), dissolve dihydromyrcene in an

anhydrous ether solvent (e.g., THF). Add a solution of borane-tetrahydrofuran complex (BH₃-

THF) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for a few

hours.[8]

Oxidation: Cool the reaction mixture back to 0°C and slowly add an aqueous solution of

sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (H₂O₂).

Work-up and Purification: After the oxidation is complete, separate the layers and extract the

aqueous layer with an organic solvent. Wash the combined organic layers, dry, and

concentrate. Purify the resulting citronellol by distillation.

b) Esterification of Citronellol

Follow one of the esterification protocols described in Route 1 to convert the synthesized

citronellol into ethyl citronellate.
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Caption: Overview of the three main synthetic routes to ethyl citronellate.
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Caption: General experimental workflow for the synthesis and purification.
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Route 1 (from Citronellol):

Chemical Synthesis: This is a classic and well-established method. However, it often

requires harsh acidic conditions, high temperatures, and can lead to side reactions and

purification challenges. The use of a large excess of ethanol is necessary to drive the

equilibrium towards the product.

Enzymatic Synthesis: This approach offers several advantages, including mild reaction

conditions, high selectivity (reducing byproducts), and the potential for enzyme reuse,

making it a more environmentally friendly "green" alternative.[9][10] The reported yields for

enzymatic esterification of citronellol and related alcohols are generally very high.[1][2]

Route 2 (from Citronellal):

This route adds an extra step compared to the direct esterification of citronellol. However,

citronellal is also a readily available starting material. The oxidation of citronellal to

citronellic acid can be achieved with high efficiency using modern catalytic methods.[5][6]

This route might be preferred if citronellal is a more cost-effective starting material than

citronellol.

Route 3 (from Dihydromyrcene):

This is the longest and most complex route. It is advantageous when dihydromyrcene is a

significantly cheaper and more abundant feedstock. The hydroboration-oxidation step is

highly efficient for the anti-Markovnikov hydration of the terminal double bond to produce

citronellol.[11] However, the use of borane reagents requires careful handling under

anhydrous and inert conditions.

Conclusion
The choice of the optimal synthetic route for ethyl citronellate depends on several factors,

including the cost and availability of starting materials, the desired scale of production, and

environmental considerations.

For high-yield, high-purity, and environmentally benign production, the enzymatic

esterification of citronellol (Route 1b) appears to be the most promising approach.
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The Fischer esterification of citronellol (Route 1a) remains a viable, albeit less "green,"

option for chemical synthesis.

Route 2 (from citronellal) is a competitive alternative if citronellal is economically favored

over citronellol.

Route 3 (from dihydromyrcene) is most suitable for large-scale industrial production where

the cost of the raw material is the primary driver and the infrastructure for handling multi-step

synthesis and specialized reagents is in place.

Further research focusing on a direct techno-economic analysis of these specific routes for

ethyl citronellate production would be beneficial for industrial-scale decision-making.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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